molecular formula C13H20N4O4 B6219393 methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans CAS No. 2751603-26-4

methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans

Cat. No. B6219393
CAS RN: 2751603-26-4
M. Wt: 296.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans is a useful research compound. Its molecular formula is C13H20N4O4 and its molecular weight is 296.3. The purity is usually 95.
BenchChem offers high-quality methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans' involves the use of a cycloaddition reaction between an azide and an alkyne. The azide and alkyne will be prepared separately and then combined in the presence of a copper catalyst to form the triazole ring. The cyclobutyl group will be introduced through a diastereoselective reduction of a cyclohexenone intermediate. The tert-butoxycarbonyl (Boc) protecting group will be used to protect the amine during the reaction steps.", "Starting Materials": [ "Methyl propiolate", "Sodium azide", "Cyclohexenone", "tert-Butyl carbamate", "Copper sulfate", "Sodium ascorbate", "Sodium bicarbonate", "Methanol", "Dichloromethane", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Preparation of tert-butyl 3-aminocyclobutylcarbamate by reacting cyclohexenone with tert-butyl carbamate in the presence of sodium hydride and DMF.", "Step 2: Protection of the amine group with tert-butoxycarbonyl (Boc) by reacting tert-butyl 3-aminocyclobutylcarbamate with Boc anhydride in the presence of triethylamine and dichloromethane.", "Step 3: Preparation of the azide by reacting sodium azide with methyl propiolate in the presence of water and methanol.", "Step 4: Preparation of the alkyne by reacting methyl propiolate with sodium hydride in the presence of DMF and then quenching with water.", "Step 5: Cycloaddition reaction between the azide and alkyne in the presence of copper sulfate, sodium ascorbate, and sodium bicarbonate to form the triazole ring.", "Step 6: Reduction of the cyclohexenone intermediate with sodium borohydride in the presence of methanol and water to introduce the cyclobutyl group.", "Step 7: Deprotection of the Boc group with trifluoroacetic acid in the presence of dichloromethane and ethyl acetate.", "Step 8: Purification of the final product by column chromatography." ] }

CAS RN

2751603-26-4

Molecular Formula

C13H20N4O4

Molecular Weight

296.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.